molecular formula C14H13NO2 B15076070 Phenyl N-(2-methylphenyl)carbamate CAS No. 31827-08-4

Phenyl N-(2-methylphenyl)carbamate

Cat. No.: B15076070
CAS No.: 31827-08-4
M. Wt: 227.26 g/mol
InChI Key: YDIDYQBGPNARLI-UHFFFAOYSA-N
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Description

Phenyl N-(2-methylphenyl)carbamate (C₁₄H₁₃NO₂) is a carbamate derivative characterized by two aromatic rings connected via a carbamate (-O-C(=O)-N-) linkage. Its molecular structure features a phenyl group bonded to the oxygen atom and a 2-methylphenyl (ortho-tolyl) substituent on the nitrogen atom. The compound’s crystal structure, determined via X-ray diffraction, reveals a planar carbamate group with aromatic rings forming specific dihedral angles. Weak C-H···π interactions stabilize its crystal packing, contributing to its solid-state arrangement .

Properties

IUPAC Name

phenyl N-(2-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-11-7-5-6-10-13(11)15-14(16)17-12-8-3-2-4-9-12/h2-10H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIDYQBGPNARLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403461
Record name Phenyl N-(2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31827-08-4
Record name Phenyl N-(2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Procedure

A solution of o-toluidine (1.08 mL, 0.01 mol) in DCM (20 mL) is prepared under magnetic stirring. Phenylchloroformate (1.26 mL, 0.01 mol) is added dropwise, leading to the formation of a suspension within one hour. To complete the precipitation, n-hexane (30 mL) is introduced, and the resulting solid is filtered and recrystallized from a 9:1 mixture of ethyl acetate and methanol, yielding colorless crystalline blocks.

Mechanistic Insights

This reaction proceeds via nucleophilic acyl substitution , where the amine group of o-toluidine attacks the electrophilic carbonyl carbon of phenylchloroformate. The chloride leaving group is expelled, forming the carbamate bond. The absence of intermolecular hydrogen bonding in the product, due to steric hindrance from the ortho-methyl group, is confirmed by crystallographic analysis.

Reagent Synthesis: Phenylchloroformate

Phenylchloroformate, a key reagent, is synthesized by reacting sodium phenolate with phosgene in toluene at −10°C. The reaction produces phenylchloroformate in high yield (65°C at 10 mmHg), with sodium chloride as a byproduct.

Nucleophilic Substitution with Carbamoyl Halides

A patent-pending method employs carbamoyl halides (e.g., chloroformates) and a base to facilitate carbamate formation while preserving optical purity.

Enantioselective Synthesis

In this approach, a chiral enantiomer of formula (IV) reacts with a carbamoyl halide (compound III ) in the presence of a base (e.g., triethylamine). The base deprotonates the phenolic oxygen, enhancing its nucleophilicity for substitution at the carbamoyl carbon. Notably, this method avoids racemization, making it suitable for producing enantiomerically pure carbamates.

One-Pot Synthesis via Urea Derivatives

A green chemistry route for methyl N-phenyl carbamate synthesis, using urea , aniline , and methanol , provides insights into potential adaptations for this compound.

Reaction Pathway Analysis

The reaction proceeds through a phenylurea intermediate , formed by the condensation of aniline and urea. Methanol then transesterifies the urea, yielding the carbamate. For the target compound, substituting aniline with o-toluidine and methanol with phenol could theoretically produce this compound.

Reduction-Acylation Approach

A Chinese patent describes a one-pot synthesis of N-hydroxyl-N-2-methyl phenyl carbamate, which can be modified for the target compound.

Two-Step, One-Pot Method

  • Reduction : o-Nitrotoluene is reduced to o-toluidine using hydrazine and a Raney nickel catalyst at 75°C.
  • Acylation : The in-situ-generated o-toluidine reacts with methyl chloroformate to form the carbamate. Adapting this method by substituting methyl chloroformate with phenylchloroformate could yield this compound.

Comparative Analysis of Synthetic Routes

Method Reagents Solvent Temperature Key Advantage Limitation
Direct Aminolysis o-Toluidine, Phenylchloroformate DCM Ambient High purity, crystalline product Requires toxic phosgene derivative
Nucleophilic Substitution Carbamoyl halide, Chiral amine Polar aprotic 0–25°C Enantiomeric purity Complex purification steps
Phenyl Isocyanate o-Toluidine, Phenyl isocyanate THF/DCM Reflux Mild conditions Unverified for target compound
One-Pot Urea Route o-Toluidine, Urea, Phenol Methanol 100–150°C Green chemistry compliant Theoretical, requires validation
Reduction-Acylation o-Nitrotoluene, Phenylchloroformate Water/Toluene 75°C One-pot synthesis Multi-step optimization needed

Characterization and Analytical Data

Crystallographic studies of this compound reveal a planar carbamate group (C7/O1/O2/N1) with dihedral angles of 39.22° between the aromatic rings. Key bond lengths include:

  • O1–C7 : 1.367 Å
  • N1–C7 : 1.349 Å
  • O2–C7 : 1.194 Å

Thermal displacement parameters (U iso) for atoms in the carbamate group range from 0.0456 to 0.0665 Ų.

Chemical Reactions Analysis

Key Reaction Conditions:

Reagent SystemSolventTemperatureYield
I₂/TBHPDCE80°C72%
PhOCOCl + TEAEt₂ORT49–85%

Decomposition and Cyclization

Under acidic or basic conditions, the carbamate undergoes hydrolysis or intramolecular cyclization :

  • Hydrolysis : Cleavage of the carbamate bond produces 2-methylaniline and phenyl carbonate derivatives .

  • Cyclization : Heating in polar aprotic solvents (e.g., DMF) facilitates the formation of 3-methyl-4H-1,3-benzoxazin-2(3H)-ones, driven by nucleophilic attack of the phenolic oxygen on the carbamate carbonyl .

Cyclization Kinetics:

SolventTemperatureHalf-Life (t₁/₂)
DMF100°C2.5 h
THF80°C8.7 h

Substitution Reactions

The methylphenyl group participates in electrophilic aromatic substitution (EAS) . Nitration using HNO₃/H₂SO₄ introduces nitro groups predominantly at the para position relative to the methyl group, with regioselectivity confirmed by HPLC-MS .

Nitration Products:

Nitrating AgentPositionYield
HNO₃/H₂SO₄para68%
Acetyl nitrateortho42%

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄ in acidic media oxidizes the methyl group to a carboxylic acid, yielding phenyl N-(2-carboxyphenyl)carbamate .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbamate to N-(2-methylphenyl)amine and methanol .

Redox Selectivity:

ReactionConditionsProductYield
OxidationKMnO₄, H₂SO₄, 60°C2-Carboxyphenyl derivative55%
ReductionH₂ (1 atm), Pd-C2-Methylaniline + MeOH89%

Catalytic Transformations

In the presence of γ-Al₂O₃, the reaction pathway shifts toward transcarbamoylation , forming methyl carbamate intermediates . This catalyst enhances selectivity for N-alkylation over O-alkylation by a factor of 3.2 in mixed solvent systems .

Catalyst Performance:

CatalystReaction TypeSelectivity (N:O)
γ-Al₂O₃Transcarbamoylation3.2:1
Zeolite YEAS1.8:1

Chemoselective Reactivity

Phenyl N-(2-methylphenyl)carbamate demonstrates rotamer-dependent stability in NMR studies, with coalescence temperatures indicating restricted rotation around the C–N bond (ΔG‡ = 18–22 kcal/mol) . This steric hindrance suppresses side reactions in multi-step syntheses, enabling selective transformations of primary amines in bis(carbamate) systems .

Industrial-Scale Considerations

Continuous flow reactors improve scalability, achieving 92% conversion at 120°C with a residence time of 15 minutes . Solvent recycling protocols using heptane/isopropanol mixtures reduce waste by 40% compared to batch processes .

Scientific Research Applications

Phenyl N-(2-methylphenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research explores its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes.

    Industry: It is used in the production of various materials, including polymers and coatings

Mechanism of Action

The mechanism of action of phenyl N-(2-methylphenyl)carbamate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through various mechanisms, including competitive and non-competitive inhibition .

Comparison with Similar Compounds

Phenyl N-phenylcarbamate (C₁₃H₁₁NO₂)

  • Molecular Geometry : The unsubstituted phenyl group on nitrogen results in a dihedral angle of 42.49° between the two aromatic rings, compared to the sterically hindered 2-methylphenyl group in Phenyl N-(2-methylphenyl)carbamate, which likely increases torsional strain .
  • Intermolecular Interactions : Forms infinite 1D polymeric chains via N–H···O hydrogen bonds, absent in the 2-methylphenyl derivative due to the lack of an N–H group. Instead, the latter relies on weaker C–H···π interactions for crystal stabilization .
  • Applications : Used in studies of enzyme inhibition and antimicrobial activity, whereas the 2-methylphenyl variant’s biological roles remain less explored .

Phenyl N-cyclohexylcarbamate (C₁₃H₁₇NO₂)

  • Substituent Effects: The cyclohexyl group introduces significant steric bulk and conformational flexibility, contrasting with the rigid 2-methylphenyl group.
  • Crystallography: No aromatic stacking interactions; instead, van der Waals forces dominate due to the non-planar cyclohexyl ring .

Ethyl N-(2-methylphenyl)carbamate (C₁₀H₁₃NO₂)

  • Ester Group Influence: Replacing the phenyl ester (in this compound) with an ethyl group reduces molecular weight (179.22 vs. 227.26 g/mol) and likely enhances solubility in non-polar solvents .
  • Spectroscopic Data : Characterized by distinct mass spectral fragmentation patterns due to the ethyl group’s lower stability compared to aryl esters .

Substituted Phenyl N-(2-hydroxybenzyl)-N-methylcarbamates

  • Functional Groups: Hydroxybenzyl and methyl substituents introduce hydrogen-bonding donors (OH) and increased lipophilicity. These compounds exhibit higher polarity than this compound, impacting their chromatographic behavior (e.g., HPLC retention times) .
  • Synthetic Utility : Prepared via reactions of chlorocarbonates with amines, a method applicable to diverse carbamates .

Comparative Data Table

Compound Molecular Formula Substituents (N-position) Dihedral Angle (°) Key Interactions Molecular Weight (g/mol)
This compound C₁₄H₁₃NO₂ 2-methylphenyl Not explicitly reported C–H···π 227.26
Phenyl N-phenylcarbamate C₁₃H₁₁NO₂ Phenyl 42.49 N–H···O chains 213.23
Phenyl N-cyclohexylcarbamate C₁₃H₁₇NO₂ Cyclohexyl N/A Van der Waals 219.28
Ethyl N-(2-methylphenyl)carbamate C₁₀H₁₃NO₂ 2-methylphenyl N/A Not reported 179.22

Research Implications

  • Material Science : Weak C–H···π interactions offer insights into designing crystalline materials with tailored packing motifs .
  • Biological Activity : Comparisons with N-phenyl and N-cyclohexyl analogues highlight the role of substituents in modulating bioactivity, warranting further pharmacological studies .

Biological Activity

Phenyl N-(2-methylphenyl)carbamate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a carbamate functional group, which is known for its versatility in medicinal chemistry. The compound consists of a phenyl group attached to a carbamate moiety, where the nitrogen atom is substituted with a 2-methylphenyl group. This structural configuration contributes to its biological activity by enabling interactions with various biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has shown potential in inhibiting the growth of certain bacterial strains. Studies suggest that it may interfere with bacterial cell wall synthesis, leading to antimicrobial effects .
  • Anticancer Activity : Preliminary investigations indicate that this compound may induce apoptosis in cancer cell lines. Its mechanism involves the modulation of specific signaling pathways associated with cell survival and proliferation .

The mechanism of action for this compound primarily involves its ability to bind to enzymes and receptors within biological systems. This binding can modulate enzymatic activity and affect various cellular processes. For instance, it has been noted to inhibit enzymes involved in critical metabolic pathways, which can lead to altered cellular functions and responses .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of metabolic pathways

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition at concentrations as low as 50 μg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents. The study utilized standard disk diffusion methods to assess the antibacterial activity, revealing a clear zone of inhibition around treated areas.

Case Study: Anticancer Potential

In vitro studies on human cancer cell lines demonstrated that this compound could induce significant cytotoxicity. The compound was found to cause cell cycle arrest at the G2/M phase, leading to increased rates of apoptosis as evidenced by flow cytometry analysis. Concentrations above 25 μM were particularly effective in triggering these responses, highlighting its potential as an anticancer therapeutic .

Toxicological Considerations

While exploring the biological activities, it is crucial to consider the toxicological profile of this compound. Research indicates that like other carbamate compounds, it may exhibit cytotoxic effects at higher concentrations. Studies on mammalian cell lines have reported concentration-dependent toxicity, necessitating further investigation into safe dosage levels for therapeutic applications .

Q & A

Q. What are the standard synthetic routes for Phenyl N-(2-methylphenyl)carbamate?

The compound is typically synthesized via carbamate formation using phenyl isocyanate and a substituted aniline derivative. For example, α-terpineol reacts with phenyl isocyanate in chloroform under HCl catalysis to yield structurally analogous carbamates, with purification via column chromatography (light petroleum ether) and crystallization (chloroform:ethanol) . Methodological variations include adjusting molar ratios, solvents (e.g., 1,4-dioxane, THF), and catalysts (e.g., triethylamine, pyridine) to optimize yield and purity .

Q. How is this compound characterized using spectroscopic techniques?

  • 1H/13C NMR : Key peaks include carbamate NH (~8–10 ppm in 1H NMR) and carbonyl carbons (~150–155 ppm in 13C NMR). For butyl N-phenylcarbamate, the NH proton appears at δ 7.2 ppm, and the carbonyl carbon at δ 153.8 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight. Fragmentation patterns (e.g., loss of CO2 or aryl groups) validate structural motifs .

Q. What crystallization methods ensure high-purity carbamate derivatives?

Slow evaporation of solvent mixtures (e.g., chloroform:ethanol) produces single crystals suitable for X-ray diffraction. For disordered structures (e.g., cyclohexene ring disorder in α-terpineol-derived carbamates), refinement tools like SHELXL resolve occupancy ratios .

Advanced Research Questions

Q. How can crystallographic disorder in carbamate structures be resolved?

  • X-ray Refinement : Use SHELXL to model disorder (e.g., split positions for atoms with partial occupancy). For example, a cyclohexene ring disorder (55:45 occupancy) was resolved using anisotropic displacement parameters and restraint commands .
  • Validation Tools : PLATON or OLEX2 cross-validate hydrogen bonding and intermolecular interactions (e.g., N–H···O hydrogen bonds stabilizing crystal packing) .

Q. What methodologies address contradictions in NMR vs. crystallographic data?

  • Dynamic Disorder : If NMR shows a single conformation but crystallography reveals disorder, variable-temperature NMR can detect dynamic processes (e.g., ring flipping).
  • DFT Calculations : Compare experimental NMR shifts with computed values (GIAO method) to reconcile discrepancies arising from solid-state vs. solution-state effects .

Q. How are carbamates utilized in pesticide or pharmaceutical research?

  • Biological Screening : Analogues like diethofencarb (N-(3,4-diethoxyphenyl)carbamate) are evaluated for pesticidal activity via enzyme inhibition assays (e.g., acetylcholinesterase) .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., methyl, trifluoromethyl groups) to assess impact on bioactivity. For example, trifluoromethyl groups enhance metabolic stability in opioid derivatives .

Q. What experimental designs optimize catalytic carbamate synthesis?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts for isocyanate-alcohol coupling.
  • Green Chemistry : Replace phosgene with CO2 under nickel catalysis for sustainable synthesis .

Methodological Challenges

Q. How to handle hygroscopicity or instability during synthesis?

  • Moisture Control : Use anhydrous solvents (e.g., THF over molecular sieves) and inert atmospheres (N2/Ar).
  • Low-Temperature Storage : Store crystalline products at -20°C to prevent decomposition, as validated for fentanyl carbamate derivatives .

Q. What analytical strategies validate carbamate purity for regulatory compliance?

  • HPLC-UV/HRMS : Quantify impurities (e.g., unreacted isocyanate) using reverse-phase C18 columns and high-resolution mass accuracy (<2 ppm error) .
  • Reference Standards : Cross-check against certified materials (e.g., Cayman Chemical’s carbamate standards) .

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